N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide
Description
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide is a heterocyclic compound featuring a benzothiazole carboxamide core linked to a pyrazine-methyl group substituted with a 1-methylpyrazole moiety. The benzothiazole scaffold is known for its role in kinase inhibition and allosteric modulation, while the pyrazine-pyrazole segment may enhance solubility and pharmacokinetic properties .
Properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6OS/c1-23-9-12(7-22-23)16-14(18-4-5-19-16)8-20-17(24)11-2-3-13-15(6-11)25-10-21-13/h2-7,9-10H,8H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXBKFLNLRGCIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-1,3-benzothiazole-6-carboxamide, primarily targets the Glucose Transporter 1 (GLUT1) . GLUT1 is a protein that facilitates the transport of glucose across the plasma membranes of mammalian cells. The compound also displayed inhibitory activity against the ribosomal S6 kinase p70S6Kβ (S6K2).
Mode of Action
The compound acts as a potent, highly selective, and cell-permeable inhibitor of GLUT1. It binds to GLUT1, inhibiting glucose uptake by cells. This interaction with GLUT1 disrupts the normal function of the transporter, leading to changes in cellular metabolism.
Pharmacokinetics
The compound’s potent inhibitory effect on glut1 and its cell-permeable nature suggest that it may have good bioavailability.
Result of Action
The primary result of the compound’s action is the inhibition of glucose uptake by cells. This can lead to changes in cellular metabolism, as cells may have to rely on alternative energy sources. In the context of cancer cells, which often have high rates of glucose uptake and metabolism, this could potentially slow down their growth and proliferation.
Biological Activity
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its interactions with biological targets, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole moiety, a benzo[d]thiazole core, and a carboxamide functional group. The molecular formula is , with a molecular weight of approximately 313.35 g/mol. The presence of the pyrazole and benzo[d]thiazole rings contributes to its biological activity by enhancing binding affinity to various targets.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with similar structural features have been shown to inhibit cell proliferation in various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa (cervical cancer) | 12.5 | Induction of apoptosis via ROS accumulation |
| Compound B | MCF-7 (breast cancer) | 8.0 | Inhibition of cell cycle progression |
| N-(4-(pyrazine-2-carbonyl)piperazine) | HCT116 (colon cancer) | 15.0 | Caspase activation leading to apoptosis |
These findings suggest that the compound may similarly induce apoptosis through mechanisms involving reactive oxygen species (ROS) and caspase activation .
Anti-inflammatory Activity
This compound has also been explored for its anti-inflammatory properties. Inhibition of pro-inflammatory cytokines such as TNF-alpha has been observed in related compounds, indicating potential use in treating inflammatory diseases:
| Compound | Target Cytokine | IC50 (µM) |
|---|---|---|
| Compound C | TNF-alpha | 20.0 |
| Compound D | IL-6 | 15.0 |
These compounds demonstrated the ability to modulate inflammatory pathways, suggesting that this compound could have similar effects .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It is hypothesized that it interacts with specific receptors, altering their signaling pathways which leads to reduced cell proliferation or inflammation.
- Induction of Apoptosis : Similar compounds have shown the ability to induce apoptosis through ROS generation and activation of caspases, leading to programmed cell death in malignant cells .
Case Studies
Several studies have been conducted on structurally similar compounds, providing insights into the potential efficacy and safety profiles of this compound:
Study 1: Antitumor Activity
A study evaluated a series of related pyrazole-based compounds against Mycobacterium tuberculosis, revealing significant activity with IC50 values ranging from 1.35 to 2.18 µM. These findings highlight the potential for developing novel therapeutic agents targeting both cancer and infectious diseases .
Study 2: Cytotoxicity Assessment
In vitro studies on human embryonic kidney cells indicated low cytotoxicity for several derivatives, suggesting a favorable safety profile for further development . This is crucial for any potential therapeutic application.
Scientific Research Applications
Medicinal Chemistry
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide is of particular interest in medicinal chemistry due to its structural features that suggest potential biological activities. The presence of pyrazole and thiazole moieties is associated with various pharmacological effects, including:
- Anticancer Activity : Compounds with similar structures have demonstrated efficacy against several cancer cell lines. Research indicates that pyrazole derivatives can induce apoptosis and inhibit cell proliferation in cancer cells such as MCF7 (breast cancer) and A549 (lung cancer) .
- Enzyme Inhibition : The compound may interact with critical enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs). This interaction can potentially alter metabolic pathways and provide a mechanism for anticancer effects.
- Targeting Kinases : There is evidence that compounds similar to this one can inhibit kinase activities, which are crucial in various signaling pathways related to cancer and other diseases. For instance, studies have shown that pyrazole derivatives can inhibit MET kinase activity, leading to significant therapeutic implications .
The biological activity of this compound has been explored in several studies:
- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity, making them candidates for developing new antibiotics or antifungal agents.
- Anti-inflammatory Effects : The compound's structure may also confer anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies
Several studies have investigated the applications of similar compounds:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzothiazole/Thiophene Cores
- N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide (CAS 2034614-00-9): This compound replaces the benzo[d]thiazole with a benzo[b]thiophene, altering electronic properties. Molecular weight (349.4) and formula (C18H15N5OS) are comparable, but the thiophene analog may exhibit differing metabolic stability .
- 2-Acetamido-N-[4-(pyridine-2-sulfonamido)phenyl]benzo[d]thiazole-6-carboxamide: Features a sulfonamide-linked pyridine instead of pyrazine.
Pyrazine/Pyrazole-Based Modulators
- Benzoquinazolinone 12 (Merck): 3-((1S,2S)-2-hydroxycyclohexyl)-6-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[h]quinazolin-4(3H)-one shares the 1-methylpyrazole and pyridine motifs. Its quinazolinone core confers rigidity, enhancing affinity for M1 muscarinic acetylcholine receptors (M1mAChR) with EC50 values <100 nM in calcium mobilization assays.
- VU6004256: 4,6-difluoro-N-(1S,2S)-2-hydroxycyclohexyl-1-((6-(1-methyl-1H-pyrazol-4-yl)pyridine-3-yl)methyl)-1H-indole-3-carboxamide includes an indole carboxamide and fluorinated aromatic rings. Fluorine atoms improve metabolic stability and membrane permeability, which the target compound may lack due to its non-fluorinated benzothiazole .
Carboxamide Derivatives with Pyrazine Cores
- N-(cyclopropylmethyl)-N-[1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazin-2-yl]ethyl]-3,5-bis(trifluoromethyl)benzamide :
This compound incorporates trifluoromethyl groups and an oxadiazole ring, enhancing lipophilicity and resistance to oxidation. The target compound’s simpler benzothiazole-carboxamide may exhibit faster clearance .
Comparative Analysis Table
Research Findings and Implications
- Structural Flexibility vs. Rigidity: The benzothiazole core in the target compound offers less conformational restraint compared to Merck’s benzoquinazolinone 12, which may explain its lower reported potency in receptor assays .
- Metabolic Considerations : Unlike fluorinated or oxadiazole-containing analogs, the target compound may undergo faster hepatic clearance due to the absence of stabilizing groups like trifluoromethyl .
Q & A
Basic: What are the established synthetic routes for this compound?
Answer:
The synthesis typically involves coupling the pyrazine-pyrazole and benzothiazole moieties. A common method is nucleophilic substitution under basic conditions. For example:
- Step 1: React 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with RCH₂Cl in DMF using K₂CO₃ as a base at room temperature .
- Step 2: Introduce the benzothiazole-6-carboxamide group via amide coupling, often employing reagents like HATU or EDCI in DMF or DCM .
Key intermediates are characterized by ¹H/¹³C NMR and HPLC (≥98% purity) .
Advanced: How can coupling efficiency between heterocyclic moieties be optimized?
Answer:
Optimization strategies include:
- Catalyst Screening: Use Cu(I) catalysts for Ullmann-type couplings to enhance aryl-alkyl bond formation .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
- Temperature Control: Elevated temperatures (50–80°C) accelerate reactions but may require inert atmospheres to prevent decomposition .
- Microwave-Assisted Synthesis: Reduces reaction time and improves yield for sterically hindered intermediates .
Basic: What analytical techniques confirm structural integrity?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR verifies regiochemistry (e.g., pyrazine C-H coupling constants ~8.5–9.0 ppm) .
- HPLC-MS: Confirms molecular weight (e.g., m/z ~395.4 for [M+H]⁺) and purity (≥98% by reverse-phase HPLC) .
- X-ray Crystallography: Resolves ambiguities in stereochemistry for crystalline derivatives .
Advanced: How to address low enantiomeric purity in analogs?
Answer:
- Chiral Resolution: Use preparative chiral HPLC with cellulose-based columns (e.g., Chiralpak® IA/IB) .
- Asymmetric Synthesis: Employ chiral auxiliaries (e.g., (S)-proline) during key steps like amide bond formation .
- Computational Modeling: DFT studies predict enantiomer stability and guide synthetic design .
Advanced: How to resolve contradictions in biological activity data across analogs?
Answer:
- Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., methyl vs. trifluoromethyl on pyrazole) and correlate with bioassay results .
- Binding Assays: Use SPR or ITC to quantify target affinity and identify off-target interactions .
- Metabolic Profiling: Compare in vitro microsomal stability to rule out pharmacokinetic artifacts .
Basic: What role does the benzothiazole group play in bioactivity?
Answer:
The benzothiazole moiety enhances:
- Lipophilicity: Improves membrane permeability (logP ~3.2 predicted) .
- π-Stacking Interactions: Stabilizes binding to aromatic residues in target proteins (e.g., kinases) .
- Metabolic Stability: Resists oxidative degradation compared to phenyl groups .
Advanced: How to design solubility assays for this hydrophobic compound?
Answer:
- Co-Solvent Systems: Test DMSO/PBS mixtures (≤1% DMSO) to mimic physiological conditions .
- Surfactant Use: Evaluate solubility enhancement with Poloxamer 407 or cyclodextrins .
- Powder X-ray Diffraction (PXRD): Assess crystallinity vs. amorphous form contributions .
Advanced: What computational methods predict target binding modes?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
